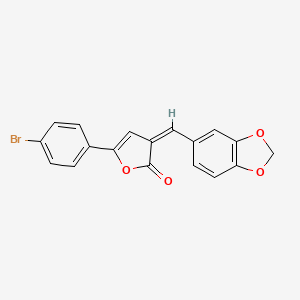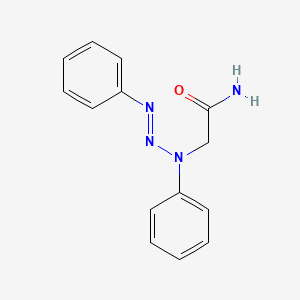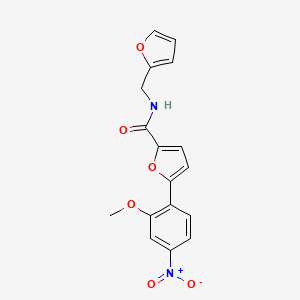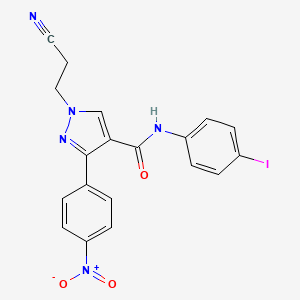
3-(1,3-benzodioxol-5-ylmethylene)-5-(4-bromophenyl)-2(3H)-furanone
説明
3-(1,3-benzodioxol-5-ylmethylene)-5-(4-bromophenyl)-2(3H)-furanone, also known as BF-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BF-1 has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
作用機序
3-(1,3-benzodioxol-5-ylmethylene)-5-(4-bromophenyl)-2(3H)-furanone has been found to modulate the activity of various ion channels, including the voltage-gated sodium channel Nav1.7 and the transient receptor potential vanilloid 1 (TRPV1) channel. This compound has been shown to bind to the pore region of these channels, resulting in a decrease in their activity. Additionally, this compound has been found to exhibit antioxidant activity, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-proliferative effects on cancer cell lines, modulation of ion channel activity, and antioxidant activity. Additionally, this compound has been found to exhibit analgesic effects in animal models, indicating its potential use as a pain reliever.
実験室実験の利点と制限
One advantage of using 3-(1,3-benzodioxol-5-ylmethylene)-5-(4-bromophenyl)-2(3H)-furanone in laboratory experiments is its ability to modulate the activity of ion channels, which could have implications for the treatment of various diseases. Additionally, this compound has been found to exhibit anti-cancer effects, making it a promising candidate for use in cancer research. However, one limitation of using this compound in laboratory experiments is its potential toxicity, which must be carefully monitored.
将来の方向性
There are several future directions for research on 3-(1,3-benzodioxol-5-ylmethylene)-5-(4-bromophenyl)-2(3H)-furanone. One potential direction is the development of derivatives of this compound with improved potency and selectivity for ion channels. Additionally, further research is needed to fully understand the mechanisms underlying this compound's anti-cancer effects. Finally, this compound could be further studied for its potential use as a chemical probe in drug discovery.
合成法
3-(1,3-benzodioxol-5-ylmethylene)-5-(4-bromophenyl)-2(3H)-furanone can be synthesized using a variety of methods, including the reaction of 4-bromobenzaldehyde with 1,3-benzodioxole in the presence of a catalyst such as piperidine. The resulting product can then be further reacted with furan-2(3H)-one to yield this compound.
科学的研究の応用
3-(1,3-benzodioxol-5-ylmethylene)-5-(4-bromophenyl)-2(3H)-furanone has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been found to exhibit anti-proliferative effects on various cancer cell lines, making it a promising candidate for use in cancer treatment. In neuroscience, this compound has been studied for its potential to modulate the activity of ion channels, which could have implications for the treatment of neurological disorders. Additionally, this compound has been studied for its potential use as a chemical probe in drug discovery.
特性
IUPAC Name |
(3Z)-3-(1,3-benzodioxol-5-ylmethylidene)-5-(4-bromophenyl)furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrO4/c19-14-4-2-12(3-5-14)16-9-13(18(20)23-16)7-11-1-6-15-17(8-11)22-10-21-15/h1-9H,10H2/b13-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJFORBXXGDFDS-QPEQYQDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C=C(OC3=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C=C(OC3=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40367326 | |
| Record name | ST51003416 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5668-22-4 | |
| Record name | ST51003416 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B5009862.png)
![1-[4-(hexyloxy)phenyl]-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione](/img/structure/B5009874.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(3-pyridinyl)propanamide](/img/structure/B5009875.png)
![5-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5009880.png)
![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5009891.png)


![4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5009916.png)

![2-benzyl-7-methyl-3-(1-naphthyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5009931.png)

![1'-acetyl-1,3-dihydrospiro[benzimidazole-2,3'-indol]-2'(1'H)-one](/img/structure/B5009942.png)